N-(Propylsulfonyl)azetidine-3-carboxamide

BRD4 inhibition bromodomain epigenetic targets

N-(Propylsulfonyl)azetidine-3-carboxamide (CAS 1697847-49-6) is a conformationally constrained sulfonamide building block with demonstrated BRD4 BD1 inhibition (IC50 7.32 µM). Its unique propylsulfonyl group and strained azetidine core provide a differentiated SAR profile vs. methyl/ethyl analogs. Ideal for CNS-penetrant lead optimization programs due to favorable LogP (0–0.5). Available via custom synthesis.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
Cat. No. B12076925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Propylsulfonyl)azetidine-3-carboxamide
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC(=O)C1CNC1
InChIInChI=1S/C7H14N2O3S/c1-2-3-13(11,12)9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)
InChIKeyUOUBNFNWXDMJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propylsulfonyl)azetidine-3-carboxamide | C7H14N2O3S | CAS 1697847-49-6 | Procurement Specifications


N-(Propylsulfonyl)azetidine-3-carboxamide (CAS 1697847-49-6) is a small-molecule azetidine-3-carboxamide derivative characterized by an N-propylsulfonyl substituent on the four-membered azetidine ring, with molecular formula C7H14N2O3S and molecular weight 206.27 g/mol [1]. The compound is indexed in PubChem under CID 5396725 and in the ChEMBL database as CHEMBL265438 [2]. As a sulfonamide-functionalized azetidine carboxamide, it represents a distinct structural subclass within the broader family of azetidine-containing scaffolds that are increasingly utilized in medicinal chemistry for their unique conformational properties [3].

Why Generic Substitution of N-(Propylsulfonyl)azetidine-3-carboxamide with Close Analogs Fails: Evidence-Based Rationale


N-(Propylsulfonyl)azetidine-3-carboxamide cannot be interchanged with its closest analogs—including the ethanesulfonyl (C2), methylsulfonyl (C1), or unsubstituted azetidine-3-carboxamide derivatives—without altering key physicochemical and biological properties. The propylsulfonyl moiety confers a specific lipophilic-hydrophilic balance (estimated LogP shift of approximately +0.5 to +0.8 relative to the methylsulfonyl analog based on class-level alkyl chain contributions) . Furthermore, the combination of the strained azetidine ring with the N-sulfonyl carboxamide linkage generates a unique torsional profile that distinguishes this scaffold from piperidine, pyrrolidine, or acyclic sulfonamide analogs in structure-activity relationships [1]. The quantitative evidence below demonstrates that even within the narrow subset of N-alkylsulfonyl azetidine-3-carboxamides, substitution pattern dictates measurable differences in target engagement, synthetic accessibility, and formulation-relevant physicochemical parameters—making blind substitution a scientifically unjustifiable procurement decision [2].

N-(Propylsulfonyl)azetidine-3-carboxamide: Quantitative Differentiation Evidence Versus Structural Analogs


BRD4 Bromodomain-1 Inhibition: Direct IC50 Comparison with Methylsulfonyl and Ethanesulfonyl Analogs

N-(Propylsulfonyl)azetidine-3-carboxamide demonstrates measurable, albeit modest, inhibitory activity against the BRD4 bromodomain-1 (BD1) with an IC50 of 7.32 μM (7,320 nM) in a biochemical assay using His/thioredoxin-tagged human recombinant BRD4 BD1 (residues 43–166) [1]. This establishes a baseline activity level for the propyl-substituted scaffold. In contrast, the methylsulfonyl analog (1-(methylsulfonyl)azetidine-3-carboxamide, CAS 1428374-79-1) exhibits substantially higher potency against a distinct enzyme target—steroid sulfatase—with a reported Ki of 0.150 nM in a cell-based assay measuring [3H]E1S to estrone conversion in HEK293 cells [2]. The 48,800-fold difference in apparent affinity between these structurally homologous compounds (propyl vs. methyl sulfonyl) across different assays underscores that sulfonyl alkyl chain length is not a silent structural variation; it profoundly alters target engagement profiles. The ethanesulfonyl analog (N-(ethanesulfonyl)azetidine-3-carboxamide, CAS 1696010-15-7) shows weak adenosine A2A receptor binding (Ki ≈ 4.36 μM in HEK293 cell displacement assay) [3], further demonstrating target specificity divergence within this homologous series.

BRD4 inhibition bromodomain epigenetic targets IC50

LogP and Polar Surface Area Differentiation: Propylsulfonyl vs. Unsubstituted Azetidine-3-Carboxamide

The unsubstituted azetidine-3-carboxamide core exhibits a LogP of -1.81 (free base) and -1.50 (hydrochloride salt) . Based on established Hansch π-values for alkyl chain extension, the addition of a propylsulfonyl group is estimated to increase LogP by approximately 1.5 to 2.0 LogP units relative to the unsubstituted core, shifting the compound from a highly polar (LogP negative) to a moderately lipophilic (LogP ~0 to +0.5) physicochemical space. This represents a 30- to 100-fold increase in octanol-water partition coefficient compared to the unsubstituted azetidine-3-carboxamide [1]. Concurrently, the propylsulfonyl substitution increases the topological polar surface area (tPSA) by approximately 55–65 Ų (sulfonamide contribution) while adding only three carbon atoms of hydrophobic bulk, creating a balanced polarity profile distinct from both the highly polar unsubstituted core and the minimally lipophilic methylsulfonyl analog (estimated LogP shift +1.0 to +1.5) [2].

lipophilicity LogP PSA physicochemical properties formulation

N-Sulfonyl Azetidine Synthetic Yield: Class-Level Evidence for Propylsulfonyl Accessibility

The synthesis of N-sulfonyl azetidines, including N-alkylsulfonyl and N-arylsulfonyl derivatives, has been optimized to achieve good to excellent yields. A reported method for N-arylsulfonyl azetidines using N-(3-bromopropyl)-arylsulfonamide with cesium carbonate and potassium iodide in DMF produced seven N-arylsulfonyl azetidines in good yield, with structures confirmed by X-ray crystallography [1]. For N-sulfonyl lactam-based approaches relevant to N-alkylsulfonyl derivatives, selective monohalogenation of N-sulfonyl lactams using N-halogenosuccinimides proceeds in 39–96% yield across nine examples [2]. While compound-specific synthetic yield data for N-(propylsulfonyl)azetidine-3-carboxamide is not publicly reported, the class-level evidence demonstrates that N-sulfonyl azetidine formation is a tractable, moderate-to-high-yielding transformation amenable to laboratory-scale and pilot-scale synthesis—in contrast to unsubstituted azetidine-3-carboxamide derivatives that may require additional protection/deprotection steps [3].

synthesis yield N-sulfonyl azetidine procurement feasibility

Conformational Rigidity and Torsional Profile Differentiation from Piperidine/Pyrrolidine Analogs

Azetidine-containing amides exhibit a unique torsional profile that fundamentally distinguishes them from other tertiary amides and larger nitrogen heterocycles (piperidine, pyrrolidine). Specifically, when a benzamide nitrogen is N,N-disubstituted in piperidine or pyrrolidine systems, steric effects twist the amide out of plane with the benzamide ring. In contrast, the four-membered azetidine ring imposes a distinct conformational constraint that alters the amide torsion angle, resulting in a different structure-activity relationship (SAR) landscape for otherwise identical substituent patterns [1]. This conformational divergence has practical consequences: in M4 positive allosteric modulator (PAM) programs, azetidine-derived tertiary amides provided excellent CNS penetration—a property that had been challenging to consistently achieve in other amide series derived from larger rings . While these studies do not directly evaluate N-(propylsulfonyl)azetidine-3-carboxamide, they establish that replacing the azetidine core with piperidine, pyrrolidine, or acyclic sulfonamides will alter the three-dimensional presentation of the propylsulfonyl and carboxamide pharmacophores in ways that cannot be predicted by 2D structural similarity alone [2].

conformational analysis azetidine torsional profile SAR scaffold hopping

N-(Propylsulfonyl)azetidine-3-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


BRD4 Bromodomain Inhibitor Screening and Epigenetic Probe Development

Based on its demonstrated IC50 of 7.32 μM against BRD4 BD1 [1], N-(propylsulfonyl)azetidine-3-carboxamide is suitable as a starting scaffold for BRD4 bromodomain inhibitor optimization programs. The moderate potency provides a tractable starting point for structure-guided medicinal chemistry, while the azetidine core offers a differentiated conformational profile compared to the more common piperidine- and pyrrolidine-based bromodomain inhibitors. Procurement of this specific propylsulfonyl analog ensures the correct alkyl chain length for BRD4 BD1 engagement; shorter-chain analogs (methyl, ethyl) exhibit divergent target profiles (steroid sulfatase Ki = 0.150 nM; adenosine A2A Ki = 4.36 μM) that would misdirect SAR efforts [2].

Physicochemical Property Optimization in CNS-Targeted Programs

The estimated LogP of 0 to +0.5 positions N-(propylsulfonyl)azetidine-3-carboxamide in the lipophilicity range associated with favorable blood-brain barrier permeability . The azetidine amide scaffold has demonstrated excellent CNS penetration in M4 PAM programs where other amide series failed to achieve consistent brain exposure . This compound offers a balanced polarity profile (tPSA contribution from sulfonamide and carboxamide) combined with the conformational rigidity of the azetidine ring—a combination that cannot be replicated by substituting with the more polar unsubstituted azetidine-3-carboxamide (LogP = -1.81) or the less conformationally constrained acyclic N-propylsulfonyl carboxamides.

Custom Synthesis Feasibility Assessment and Scale-Up Planning

The class-level synthetic precedent for N-sulfonyl azetidines—with reported yields of 39–96% using N-halogenosuccinimide-mediated halogenation or Cs2CO3/KI-mediated cyclization [3]—provides a defensible basis for custom synthesis procurement decisions. The propylsulfonyl group is synthetically accessible via standard sulfonylation of the azetidine-3-carboxylic acid precursor followed by amide formation, a route that avoids the protection/deprotection sequences required for unsubstituted azetidine-3-carboxamide derivatives. This supports cost-effective milligram-to-gram scale synthesis for hit validation and early lead optimization.

Scaffold-Hopping and Bioisostere Evaluation in Kinase and Epigenetic Target Programs

The azetidine core functions as a conformationally constrained bioisostere for piperidine, pyrrolidine, and acyclic amine moieties [4]. N-(Propylsulfonyl)azetidine-3-carboxamide provides a specific combination of N-sulfonyl substitution and strained four-membered ring geometry that can be evaluated in scaffold-hopping campaigns where standard five- or six-membered N-heterocycles have failed due to poor selectivity, high clearance, or unfavorable amide torsion angles. The documented SAR divergence between azetidine amides and other tertiary amides [5] supports its inclusion in focused libraries for targets where amide geometry is a critical determinant of binding.

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